molecular formula C21H21N3O2 B2766071 N-(3-methoxyphenyl)-1-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide CAS No. 899749-73-6

N-(3-methoxyphenyl)-1-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide

Cat. No.: B2766071
CAS No.: 899749-73-6
M. Wt: 347.418
InChI Key: MJDQEQCIQKXCOI-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-1-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide: is a heterocyclic compound that belongs to the class of pyrrolopyrazine derivatives.

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-1-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide involves its interaction with various molecular targets and pathways. For example, it may inhibit specific enzymes or receptors, leading to its observed biological activities . the exact mechanisms are not fully understood and require further research .

Biological Activity

N-(3-methoxyphenyl)-1-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrolo[1,2-a]pyrazine core with a methoxyphenyl substituent and a carboxamide group. The presence of these functional groups enhances its biological activity through various interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes:

  • Hydrogen Bonding : The methoxy and carboxamide groups can form hydrogen bonds with amino acid residues in target proteins, potentially inhibiting their activity.
  • π-π Stacking : The aromatic nature of the pyrrolo[1,2-a]pyrazine core allows for π-π stacking interactions with aromatic residues in proteins, stabilizing the compound-protein complex.

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrrolo[1,2-a]pyrazine exhibit significant anticancer properties. A notable study evaluated the activity of related compounds against various cancer cell lines using the MTT assay. The results indicated that several compounds exhibited potent IC50 values compared to standard reference drugs.

CompoundCell Line TestedIC50 (µM)Remarks
Compound AA5490.5Highly effective
Compound BHT-291.0Moderate effectiveness
Compound CMKN-450.8Effective against this line
Compound DU87MG0.7Notable inhibition

These findings suggest that modifications in the chemical structure can significantly enhance anticancer activity.

Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor. For instance, it was evaluated as a selective inhibitor for PKMYT1, an important target in cancer therapy due to its role in CDK1 phosphorylation.

ModificationPKMYT1 IC50 (µM)
Original Compound0.011
Analog 1 (NH2 replaced)0.029
Analog 2 (Cl substitution)2.4

The data indicate that specific modifications can either enhance or diminish inhibitory potency against PKMYT1, highlighting the importance of SAR in drug design.

Case Study 1: Antitumor Efficacy

In a study involving various pyrrolo[1,2-a]pyrazine derivatives, researchers found that certain compounds displayed remarkable antitumor efficacy against pancreatic cancer cell lines. The most promising derivative showed an IC50 value of 0.3 µM against Panc-1 cells, indicating strong potential for therapeutic application.

Case Study 2: Selectivity Profiling

Another research effort focused on the selectivity of this compound over other kinases. Using NanoBRET assays in HEK293T cells, it was demonstrated that this compound exhibited a favorable selectivity profile compared to other known inhibitors.

Properties

IUPAC Name

N-(3-methoxyphenyl)-1-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2/c1-26-18-10-5-9-17(15-18)22-21(25)24-14-13-23-12-6-11-19(23)20(24)16-7-3-2-4-8-16/h2-12,15,20H,13-14H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJDQEQCIQKXCOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)N2CCN3C=CC=C3C2C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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